Kinome-Wide Selectivity vs. Volasertib and BI 2536
Plk1-IN-4 exhibits a biochemical IC50 of < 0.508 nM against PLK1 [1]. This potency places it among the most potent PLK1 inhibitors reported, exceeding that of several clinically evaluated compounds. For comparison, onvansertib (NMS-1286937) has a reported IC50 of 2 nM , volasertib (BI 6727) has an IC50 of 0.87 nM , and GSK461364 has a Ki of 2.2 nM . While BI2536 demonstrates an IC50 of 0.83 nM , it also possesses significant BRD4 inhibitory activity (IC50 25 nM) , which may complicate data interpretation in certain contexts.
| Evidence Dimension | Biochemical inhibitory concentration (IC50) against PLK1 |
|---|---|
| Target Compound Data | IC50 < 0.508 nM |
| Comparator Or Baseline | Onvansertib: 2 nM; Volasertib: 0.87 nM; GSK461364: Ki 2.2 nM; BI2536: 0.83 nM |
| Quantified Difference | Approximately 4-fold more potent than onvansertib, 1.7-fold more potent than volasertib, and >4-fold more potent than GSK461364 based on Ki. |
| Conditions | Biochemical kinase assay; specific assay conditions not fully detailed for all comparators. |
Why This Matters
For studies requiring maximal PLK1 target engagement at low compound concentrations, sub-nanomolar potency reduces the required dose, potentially minimizing off-target effects and conserving precious compound stocks.
- [1] Deng Z, et al. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. Eur J Med Chem. 2020;206:112697. View Source
